![molecular formula C23H17N3 B1629605 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-91-1](/img/structure/B1629605.png)
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole
Vue d'ensemble
Description
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole is a heterocyclic compound that belongs to the family of 1,2,3-triazoles.
Méthodes De Préparation
This reaction is often catalyzed by copper(I) ions (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles . The reaction conditions usually involve mild temperatures and can be carried out in various solvents, including water and organic solvents. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Cycloaddition: The triazole ring can participate in further cycloaddition reactions to form more complex structures.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates due to its ability to interact with biological targets through hydrogen bonding and other interactions.
Materials Science: This compound is used in the development of novel materials with unique properties, such as fluorescence and conductivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes, receptors, and proteins, modulating their activity. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-(1-Anthracenylmethyl)-4-phenyl-1H-[1,2,3]triazole can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit slightly different chemical and biological properties.
Pyrazoles: Another class of nitrogen-containing heterocycles with distinct chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
1-(anthracen-1-ylmethyl)-4-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-2-7-17(8-3-1)23-16-26(25-24-23)15-21-12-6-11-20-13-18-9-4-5-10-19(18)14-22(20)21/h1-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODSCUXQWSSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)CC3=CC=CC4=CC5=CC=CC=C5C=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647600 | |
| Record name | 1-[(Anthracen-1-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019335-91-1 | |
| Record name | 1-[(Anthracen-1-yl)methyl]-4-phenyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


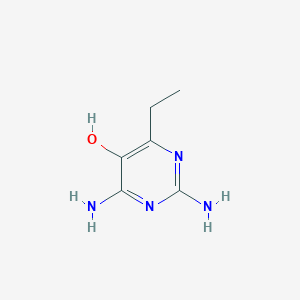
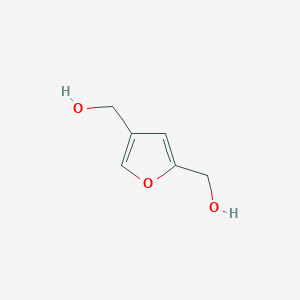
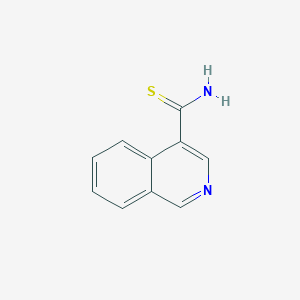
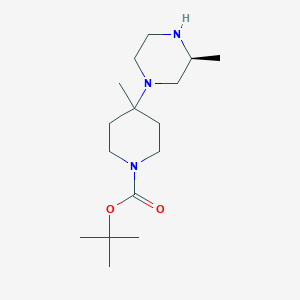
![2-Phenylbenzo[J]fluoranthene](/img/structure/B1629528.png)
![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium methyl sulphate](/img/new.no-structure.jpg)
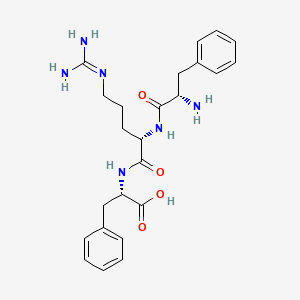
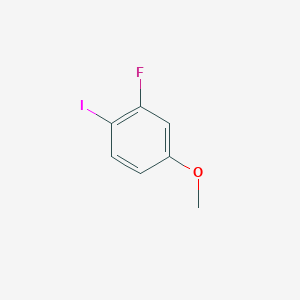
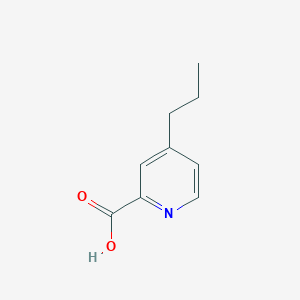
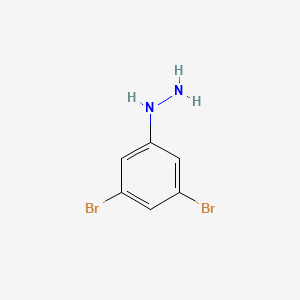
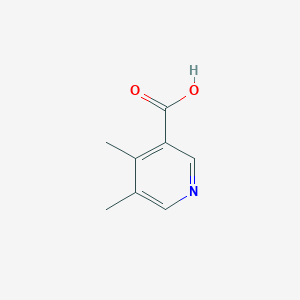
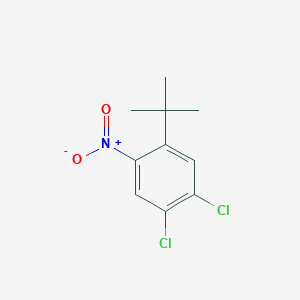
![2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B1629545.png)
